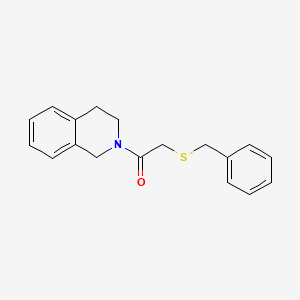
2-(benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with a suitable isoquinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanyl-1H-benzimidazole: Shares the benzylsulfanyl group and exhibits similar chemical properties.
6-(Benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione: Another compound with a benzylsulfanyl group, used in proteomics research.
Uniqueness
2-(BENZYLSULFANYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is unique due to its combination of the benzylsulfanyl group and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19NOS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C18H19NOS/c20-18(14-21-13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 |
InChI Key |
FGIAIRIEMKLEON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















